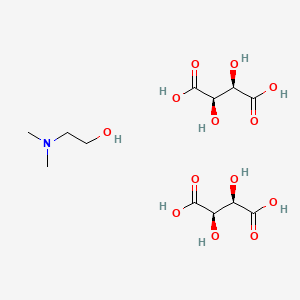
Atrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrol, also known as 2-(dimethylamino)ethanol bitartrate, is a chemical compound with the molecular formula C8H17NO7. It is a salt formed from 2-(dimethylamino)ethanol and tartaric acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Atrol can be synthesized through the reaction of 2-(dimethylamino)ethanol with tartaric acid. The reaction typically involves mixing equimolar amounts of 2-(dimethylamino)ethanol and tartaric acid in a suitable solvent, such as water or ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Atrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Atrol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and neurotransmitter functions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Atrol exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate neurotransmitter activity by influencing the release and uptake of neurotransmitters such as acetylcholine. This modulation occurs through the binding of this compound to receptors and transporters involved in neurotransmitter signaling, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: The parent compound of Atrol, used in similar applications.
Choline: A related compound with similar effects on neurotransmitter activity.
Betaine: Another compound with comparable chemical properties and applications
Uniqueness of this compound
This compound is unique due to its specific combination of 2-(dimethylamino)ethanol and tartaric acid, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63980-59-6 |
|---|---|
Fórmula molecular |
C12H23NO13 |
Peso molecular |
389.31 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C4H6O6/c1-5(2)3-4-6;2*5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clave InChI |
DUUCJSJYISFGCI-WBPXWQEISA-N |
SMILES isomérico |
CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)

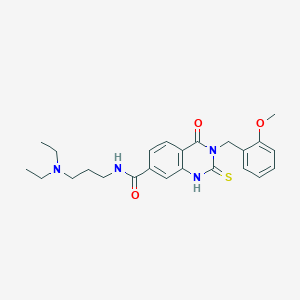

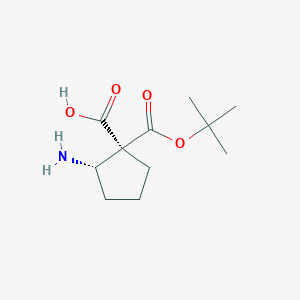
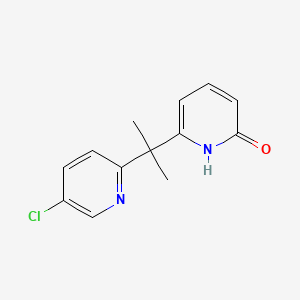
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)

![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)
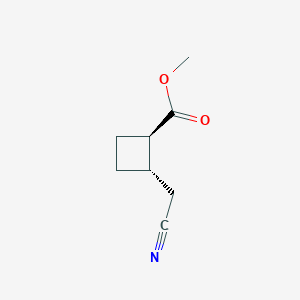

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
